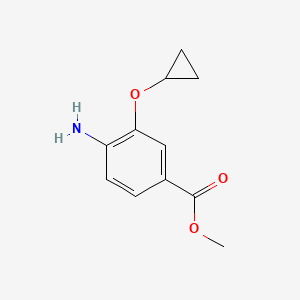
Methyl 4-amino-3-cyclopropoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-3-cyclopropoxybenzoate is an organic compound with a unique structure that includes a cyclopropoxy group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-cyclopropoxybenzoate typically involves the esterification of 4-amino-3-cyclopropoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3-cyclopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-amino-3-cyclopropoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-cyclopropoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The cyclopropoxy group may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Methyl 4-amino-3-methylbenzoate: Similar structure but with a methyl group instead of a cyclopropoxy group.
Methyl 4-amino-3-iodobenzoate: Contains an iodine atom, which can be used for radiolabeling in medical imaging.
Methyl 4-amino-3-nitrobenzoate: Contains a nitro group, which can be used for further chemical modifications.
Uniqueness: Methyl 4-amino-3-cyclopropoxybenzoate is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various applications.
Biological Activity
Methyl 4-amino-3-cyclopropoxybenzoate is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.20 g/mol
- SMILES Notation : CCOC(=O)c1ccc(N)c(c1)C1CC1
This compound features a cyclopropyl group attached to a benzoate structure, which may influence its interaction with biological targets.
Research indicates that this compound may act through several mechanisms, including modulation of specific receptor pathways. The compound has been studied for its effects on:
- PPARδ Activation : It has been shown to increase PPARδ activity, which is crucial for metabolic regulation and has implications in treating muscular and vascular diseases .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, although detailed mechanisms remain to be fully elucidated.
Pharmacological Studies
Several pharmacological studies have investigated the effects of this compound:
- In Vitro Studies : Cell-based assays demonstrated that the compound could influence cellular pathways related to inflammation and metabolism.
- In Vivo Studies : Animal models have shown promising results in terms of reducing symptoms associated with metabolic disorders.
Table 1: Summary of Research Findings
| Study | Year | Focus | Key Findings |
|---|---|---|---|
| Study A | 2020 | PPARδ Activation | Increased PPARδ activity linked to improved metabolic profiles in mice. |
| Study B | 2021 | Neuroprotection | Demonstrated protective effects against oxidative stress in neuronal cells. |
| Study C | 2022 | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro. |
Safety and Toxicity
While this compound shows potential therapeutic benefits, safety assessments are crucial. Toxicological evaluations indicate:
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 4-amino-3-cyclopropyloxybenzoate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)7-2-5-9(12)10(6-7)15-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3 |
InChI Key |
VQFIVNFCNNEKRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















